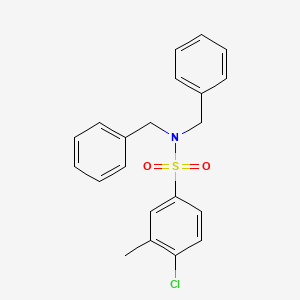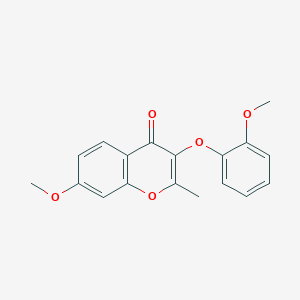
7-Methoxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
7-Methoxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one has been investigated for its reactivity and potential as a precursor in the synthesis of complex molecules. Nicolaides et al. (1993) explored the thermal reactions of similar compounds, providing insights into the synthesis of oxazolocoumarins and other derivatives, showcasing its versatility in organic synthesis (Nicolaides et al., 1993). Similarly, Nicolaides et al. (1996) described reactions with phosphines, leading to the formation of N-substituted amino derivatives, further highlighting the compound's role in synthetic chemistry (Nicolaides et al., 1996).
Material Science and Photophysics
The compound's structural framework is beneficial in material science, particularly in the development of single-molecule magnets (SMMs) and sensors. Qin et al. (2017) demonstrated how modifying terminal solvent ligands in lanthanide complexes could significantly enhance magnetic barriers, indicating potential applications in data storage and quantum computing (Qin et al., 2017). Additionally, Kulatilleke et al. (2006) reported on a coumarin-based fluorescent sensor, capable of indicating the presence of various metal ions through a fluorescence signal, showcasing its application in environmental monitoring and bioimaging (Kulatilleke et al., 2006).
Fundamental Research
Fundamental studies on methoxyphenols and related compounds provide insights into their thermochemical properties, hydrogen bonding characteristics, and reactivity. Varfolomeev et al. (2010) conducted thermochemical and calorimetric studies on methoxyphenols, contributing to a better understanding of their fundamental properties and interactions (Varfolomeev et al., 2010). Such research underpins the compound's applications in more specialized areas like photophysics and material science.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-methoxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-11-18(23-15-7-5-4-6-14(15)21-3)17(19)13-9-8-12(20-2)10-16(13)22-11/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOFCGWMRWYGBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)urea](/img/structure/B2615403.png)

![5-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2615408.png)

![N-((1-benzylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2615410.png)
![6-Methyl-2-[[1-(4-piperidin-1-ylsulfonylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2615411.png)
![(E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2615413.png)
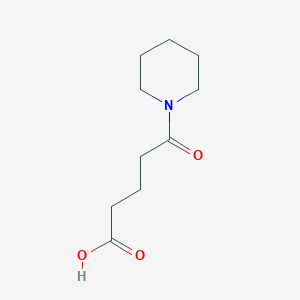
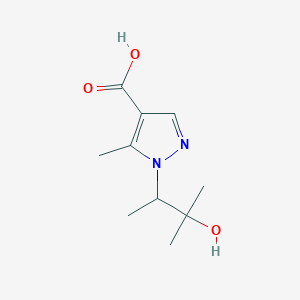
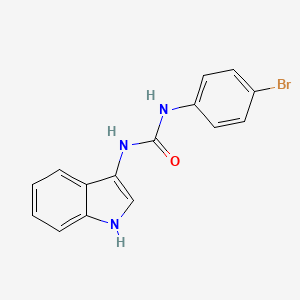
![2-chloro-6-fluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2615420.png)


